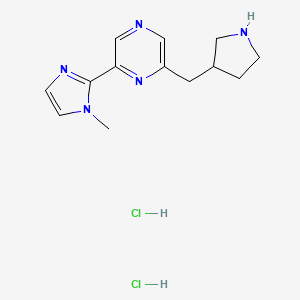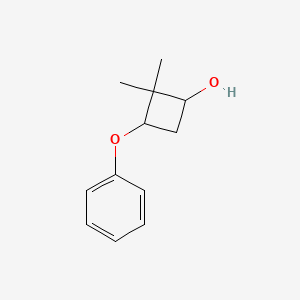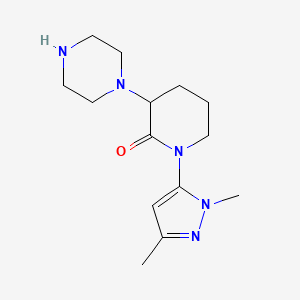![molecular formula C8H15Cl2N B12314699 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-azabicyclo[321]octane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds It is a bicyclic structure containing a nitrogen atom, making it a heterocyclic compound
Méthodes De Préparation
The synthesis of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the required stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Des Réactions Chimiques
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds such as:
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has an oxygen atom in place of a carbon atom in the bicyclic structure.
2-Azabicyclo[3.2.1]octane: This compound lacks the chloromethyl group but shares the azabicyclo structure.
The uniqueness of this compound lies in its chloromethyl group, which provides additional reactivity and potential for further functionalization.
Propriétés
Formule moléculaire |
C8H15Cl2N |
|---|---|
Poids moléculaire |
196.11 g/mol |
Nom IUPAC |
5-(chloromethyl)-1-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C8H14ClN.ClH/c9-6-8-2-1-4-10(7-8)5-3-8;/h1-7H2;1H |
Clé InChI |
WSKITLIVRATZCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C1)C2)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
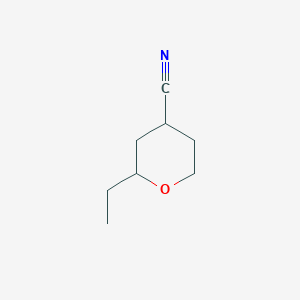
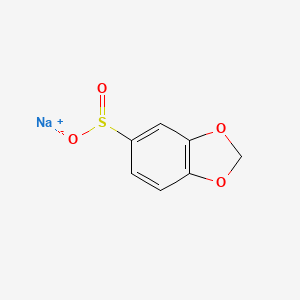


![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

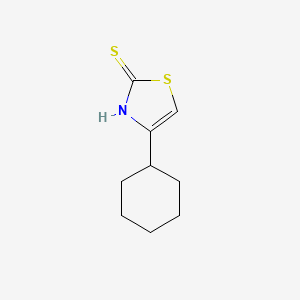
![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

